molecular formula C11H13N5O3S B267882 2-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-6-propyl-1H-pyrimidin-4-one

2-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-6-propyl-1H-pyrimidin-4-one

Cat. No. B267882
M. Wt: 295.32 g/mol
InChI Key: SXHZTDAQNOZYMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-6-propyl-1H-pyrimidin-4-one is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is a derivative of pyrimidine, which is a heterocyclic organic compound that is widely used in the synthesis of various drugs and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-6-propyl-1H-pyrimidin-4-one is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes and proteins that are involved in the inflammatory response. This compound also has antioxidant properties that help to reduce oxidative stress and damage to cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-6-propyl-1H-pyrimidin-4-one has several biochemical and physiological effects. This compound has been shown to reduce inflammation and oxidative stress in cells. It has also been shown to have antibacterial properties that can help to prevent the growth of harmful bacteria.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-6-propyl-1H-pyrimidin-4-one in lab experiments is that it has several potential applications in scientific research. This compound has been studied for its anti-inflammatory, antioxidant, and antibacterial properties, making it a versatile compound for researchers to use. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 2-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-6-propyl-1H-pyrimidin-4-one. One direction is to further study its anti-inflammatory and antioxidant properties and its potential use in the treatment of diseases such as cancer and Alzheimer's disease. Another direction is to study its antibacterial properties and its potential use in the development of new antibiotics. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other compounds.

Synthesis Methods

The synthesis of 2-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-6-propyl-1H-pyrimidin-4-one is a complex process that involves several steps. The synthesis begins with the reaction of 3-methyl-5-nitroimidazole with thioacetic acid to form 2-(3-methyl-5-nitroimidazol-4-yl)thioacetic acid. This is then reacted with 6-propyl-2,4-dihydroxypyrimidine to form the desired product. The final product is purified using column chromatography to obtain a pure compound.

Scientific Research Applications

2-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-6-propyl-1H-pyrimidin-4-one has several potential applications in scientific research. This compound has been studied for its anti-inflammatory, antioxidant, and antibacterial properties. It has also been studied for its potential use in the treatment of cancer and other diseases.

properties

Product Name

2-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-6-propyl-1H-pyrimidin-4-one

Molecular Formula

C11H13N5O3S

Molecular Weight

295.32 g/mol

IUPAC Name

2-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-6-propyl-1H-pyrimidin-4-one

InChI

InChI=1S/C11H13N5O3S/c1-3-4-7-5-8(17)14-11(13-7)20-10-9(16(18)19)12-6-15(10)2/h5-6H,3-4H2,1-2H3,(H,13,14,17)

InChI Key

SXHZTDAQNOZYMF-UHFFFAOYSA-N

Isomeric SMILES

CCCC1=CC(=O)N=C(N1)SC2=C(N=CN2C)[N+](=O)[O-]

SMILES

CCCC1=CC(=O)N=C(N1)SC2=C(N=CN2C)[N+](=O)[O-]

Canonical SMILES

CCCC1=CC(=O)N=C(N1)SC2=C(N=CN2C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.